4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione
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Overview
Description
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione is a complex organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, characterized by a fused furan ring system, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of naphthols with various reagents, followed by intramolecular transannulation and other reactions under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in antimicrobial and anticancer studies.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione can be compared with other similar compounds, such as dihydronaphthofurans and benzofuran derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione lies in its specific fused ring system and the presence of methoxy groups, which contribute to its distinct chemical and pharmacological properties .
Properties
CAS No. |
650616-59-4 |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3,9-dimethoxy-6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2(10),3,8,12-tetraene-5,7-dione |
InChI |
InChI=1S/C15H12O5/c1-18-12-8-6-3-4-7(5-6)9(8)13(19-2)11-10(12)14(16)20-15(11)17/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
GWOVCILARDPYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1C4CC3C=C4)OC)C(=O)OC2=O |
Origin of Product |
United States |
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